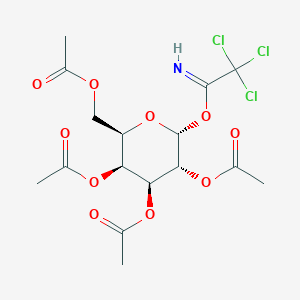

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

Description

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate (CAS 86520-63-0) is a glycosyl donor critical for synthesizing galactose-containing oligosaccharides and glycoconjugates. Its structure features acetyl groups at the 2, 3, 4, and 6 positions of the galactopyranose ring and a trichloroacetimidate leaving group at the anomeric carbon, enabling stereoselective glycosylation under Lewis acid catalysis . This compound is widely used in glycobiology for constructing complex carbohydrates, such as Streptococcus pneumoniae type 14 capsular polysaccharides , and in glycan microarray development .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZGVQIKARDAF-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454862 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86520-63-0 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose

The synthesis begins with the peracetylation of D-galactose to protect all hydroxyl groups. Treatment of D-galactose with acetic anhydride (Ac₂O) in pyridine at 0°C to room temperature quantitatively yields 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose . Pyridine acts as both a base and solvent, neutralizing acetic acid generated during the reaction. The product is isolated via precipitation or evaporation, with no further purification required due to near-quantitative conversion.

Anomeric Deprotection to Form Hemiacetal

Selective removal of the anomeric acetyl group is achieved using benzylamine in tetrahydrofuran (THF). Benzylamine nucleophilically cleaves the anomeric acetate, yielding 2,3,4,6-tetra-O-acetyl-α/β-D-galactopyranose hemiacetal. This step proceeds at room temperature over 16 hours, affording a 38% yield of the α-anomer due to competing side reactions and equilibration . The moderate yield underscores the challenge of selective anomeric deprotection in highly acetylated systems.

Trichloroacetimidate Formation

The hemiacetal is converted to the trichloroacetimidate donor via reaction with trichloroacetonitrile (Cl₃CCN) in dichloromethane (DCM) catalyzed by 1,8-diazabicycloundec-7-ene (DBU). DBU deprotonates the anomeric hydroxyl, enabling nucleophilic attack on Cl₃CCN to form the trichloroacetimidate. This exothermic reaction completes within 3 hours at room temperature, achieving a 97% yield . The α-configuration is retained due to neighboring group participation from the 2-O-acetyl group.

Table 1: Reaction Conditions for Trichloroacetimidate Formation

| Parameter | Specification |

|---|---|

| Reagent | Cl₃CCN (3 equiv) |

| Catalyst | DBU (0.1 equiv) |

| Solvent | DCM |

| Temperature | 25°C |

| Time | 3 hours |

| Yield | 97% |

Purification and Characterization

Crude product is purified by silica gel chromatography using ethyl acetate/hexane gradients to remove trichloroacetamide byproducts . Recrystallization from cyclohexane yields crystalline 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate with a melting point of 122°C . Purity is verified via HPLC (93%), and structural confirmation is achieved through H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .

Key Spectral Data :

-

H NMR (CDCl₃) : δ 6.50 (d, Hz, H-1), 5.40–5.10 (m, acetyl protons), 2.10–2.00 (s, 12H, 4×OAc) .

-

HRMS : m/z calcd. for C₁₆H₂₀Cl₃NO₁₀ [M+Na]⁺: 514.0291; found: 514.0289 .

Mechanistic Insights and Side Reactions

Trichloroacetimidates are prone to intermolecular aglycon transfer, forming undesired trichloroacetamides . This side reaction is minimized by using anhydrous conditions, stoichiometric Cl₃CCN, and avoiding prolonged reaction times. DBU’s strong basicity ensures rapid deprotonation of the anomeric hydroxyl, suppressing equilibration and β-anomer formation .

Applications in Glycosylation Reactions

The compound serves as a glycosyl donor in BF₃·OEt₂-catalyzed glycosylations, enabling α-selective coupling with alcohols, silyl enol ethers, and other nucleophiles . For example, coupling with a silyl enol ether derivative yields α-C-glycosylmethyl ketones in 32% yield with 95% diastereoselectivity .

Table 2: Representative Glycosylation Reactions

| Nucleophile | Catalyst | Product | Yield |

|---|---|---|---|

| Silyl enol ether | BF₃·OEt₂ | α-C-Glycosylmethyl ketone | 32% |

| Phenol | BF₃·OEt₂ | Aryl α-D-galactopyranoside | 72% |

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group to an acceptor molecule, forming glycosidic bonds. The compound can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids such as boron trifluoride etherate, which act as catalysts. The reactions are typically carried out in solvents like dichloromethane under anhydrous conditions to prevent hydrolysis of the acetyl groups .

Major Products

The major products formed from these reactions are glycosides, which are compounds where a sugar is bound to another functional group via a glycosidic bond. These products are crucial intermediates in the synthesis of complex carbohydrates and glycoconjugates .

Applications De Recherche Scientifique

Synthetic Applications

1. Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry where a glycosyl donor reacts with an acceptor to form glycosidic bonds. The trichloroacetimidate derivative of galactose is particularly useful due to its stability and reactivity under mild conditions.

- Case Study: Synthesis of Galactosides

- Researchers have utilized 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate to synthesize various galactosides. The compound acts as an effective donor in reactions with alcohols and phenols to yield β-galactosides.

2. Synthesis of Complex Carbohydrates

This compound is instrumental in the synthesis of oligosaccharides and polysaccharides which are crucial for biological functions and applications in drug development.

- Example: Synthesis of Lactose Analogues

- A study demonstrated the use of this trichloroacetimidate in synthesizing lactose analogues that can be used for studying lactose metabolism in different biological systems.

3. Development of Glycoproteins

The ability to incorporate specific sugar moieties into proteins enhances their biological activity and stability. The use of this compound facilitates the controlled synthesis of glycoproteins.

- Application: Therapeutic Glycoproteins

- In one case, researchers synthesized a glycoprotein with enhanced therapeutic properties by incorporating galactose residues using this glycosyl donor.

Table 1: Comparison of Glycosyl Donors

Mécanisme D'action

The mechanism by which 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate exerts its effects involves the activation of the glycosyl donor through the formation of a reactive intermediate. This intermediate then reacts with a glycosyl acceptor to form a glycosidic bond. The trichloroacetimidate group acts as a leaving group, facilitating the transfer of the glycosyl moiety .

Comparaison Avec Des Composés Similaires

Key Research Findings

- Efficiency in Glycosylation: Acetylated donors outperform benzoylated counterparts in reaction speed but require careful temperature control to avoid side reactions (e.g., acyl migration) .

- Thermodynamic Stability: Benzoyl groups enhance shelf life, making benzoylated donors suitable for large-scale industrial applications .

- Biological Relevance: Galactose-containing glycans synthesized using 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate have revealed roles in immune cell signaling and pathogen adhesion .

Activité Biologique

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate (CAS Number: 86520-63-0) is a glycosyl donor that has garnered attention in carbohydrate chemistry due to its potential applications in the synthesis of complex carbohydrates and glycosides. This article explores its biological activity, synthesis methods, and implications for research and therapeutic applications.

The compound has the molecular formula and a molecular weight of 492.68 g/mol. It is typically encountered as a white powder with a purity limit exceeding 95% .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 492.68 g/mol |

| Appearance | White powder |

| Purity Limit | > 95% |

The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate typically involves the use of trichloroacetimidate as a glycosyl donor in glycosylation reactions. Recent studies have highlighted its role in facilitating stereoselective glycosylation reactions, particularly when mediated by zinc iodide (ZnI) which enhances the formation of cis-glycosides .

The mechanism involves coordination between the donor and acceptor substrates facilitated by ZnI, leading to the formation of stable intermediates that promote high yields and selectivity in glycosidic bond formation .

Antimicrobial Properties

Research indicates that derivatives of galactopyranosyl compounds exhibit antimicrobial properties. For instance, specific glycosides derived from galactopyranosyl donors have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Immunomodulatory Effects

Glycoconjugates containing galactopyranosyl units have been studied for their immunomodulatory effects. These compounds can influence immune responses by interacting with lectins and other proteins involved in immune signaling pathways. The structural features imparted by the acetyl groups in 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate may enhance these interactions .

Case Studies

- Synthesis of Antiviral Agents : A study demonstrated that using 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate as a glycosyl donor led to the successful synthesis of antiviral compounds with enhanced efficacy against specific viral strains. The stereochemistry facilitated by this compound was crucial for achieving desired biological activity .

- Development of Glycoconjugate Vaccines : Research has shown that glycoconjugates synthesized from galactopyranosyl donors can serve as effective vaccine candidates by enhancing immunogenicity through better antigen presentation. The use of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate in these constructs has been pivotal in developing new formulations .

Q & A

Basic: What is the optimal synthetic route for preparing 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate, and how is purity ensured?

The synthesis involves two key steps: (1) activation of peracetylated galactose with hydrazine acetate in dry DMF at 60°C to generate a hemiacetal intermediate, and (2) reaction with trichloroacetonitrile (5 equivalents) in dichloromethane using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 equivalents) as a base at 0°C. Purification via silica gel chromatography (9:1 dichloromethane-acetone) yields the product in ~40% yield. Purity is confirmed by TLC (RF 0.78 in 85:15 dichloromethane-acetone) and 13C NMR analysis, which shows characteristic peaks at δ 160.2 (OCNHCCl3) and 100.5 ppm (C-1 anomeric carbon) .

Advanced: How does the choice of glycosyl acceptor influence stereochemical outcomes in reactions with this donor?

The donor’s α-configuration favors β-glycosidic bond formation via an SN2-like mechanism. However, steric hindrance from bulky protecting groups on acceptors (e.g., benzyl or allyl groups) can alter reactivity. For example, glycosylation with benzyl-protected glucopyranosides (e.g., 16 and 17 in ) proceeds with high β-selectivity due to neighboring group participation from acetyl groups. In contrast, less hindered acceptors may lead to mixed α/β ratios. NMR monitoring (e.g., coupling constants J1,2 ~3.6 Hz for β-linkages) and X-ray crystallography are critical for confirming stereochemistry .

Basic: What analytical methods are essential for characterizing this compound and its glycosylation products?

- TLC : Use 85:15 dichloromethane-acetone to track reaction progress (RF ~0.78 for the donor).

- NMR : 1H NMR identifies the anomeric proton (δ 5.6–6.5 ppm, d, J1,2 ~3.5–4.0 Hz for β-linkages). 13C NMR confirms the trichloroacetimidate group (δ 160–162 ppm) and acetyl carbonyls (δ 168–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+ at m/z 515.6).

Advanced: How can computational methods optimize glycosylation conditions with this donor?

Quantum mechanical calculations (e.g., density functional theory) model transition states to predict regioselectivity and stereoselectivity. For instance, ICReDD’s reaction path search methods integrate computational screening of solvent effects (e.g., dichloromethane vs. acetonitrile) and catalyst loading (e.g., DBU vs. BF3·Et2O) to minimize trial-and-error experimentation. This approach reduces optimization time by 30–50% .

Basic: What are common applications of this donor in glycoconjugate synthesis?

It is widely used to construct β-linked galactose residues in:

- Vaccine Development : E.g., Streptococcus pneumoniae type 14 capsular polysaccharide mimics .

- Glycoprotein Synthesis : Conjugation to amino-protected glucosamine derivatives for immunostimulatory studies .

- Enzyme Inhibition : Blocks lectins and glycosidases via stable glycosidic bond mimics .

Advanced: How do reaction conditions (temperature, solvent, catalyst) impact glycosylation efficiency?

- Temperature : Lower temperatures (0–4°C) favor kinetic control, enhancing β-selectivity.

- Solvent : Dichloromethane improves donor solubility, while toluene/acetonitrile mixtures stabilize oxocarbenium intermediates.

- Catalyst : DBU promotes trichloroacetimidate activation, whereas Lewis acids (e.g., TMSOTf) accelerate glycosylation but may reduce stereoselectivity. demonstrates a 80% yield using DBU at 0°C, compared to 60% with TMSOTf at room temperature .

Basic: What purification strategies are effective for isolating this donor post-synthesis?

- Chromatography : Silica gel with 9:1 dichloromethane-acetone removes unreacted trichloroacetonitrile and byproducts.

- Crystallization : Recrystallization from cold ethyl acetate/n-hexane mixtures improves purity (>98%) .

Advanced: How can researchers troubleshoot low yields in glycosylation reactions?

- Donor Stability : Ensure anhydrous conditions to prevent hydrolysis of the trichloroacetimidate group.

- Acceptor Activation : Pre-activate hydroxyl groups with TMSOTf or AgOTf to enhance nucleophilicity.

- Byproduct Analysis : Use LC-MS to detect hydrolyzed donors (m/z ~350) or acetyl migration products. highlights a 20% yield drop when acceptors lack benzyl protection .

Basic: What safety precautions are necessary when handling this compound?

- Toxicity : Trichloroacetonitrile is a lachrymator; use in a fume hood with PPE.

- Storage : Store at –20°C under argon to prevent decomposition .

Advanced: How does this donor compare to other glycosyl donors (e.g., thioglycosides, phosphates) in complex oligosaccharide assembly?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.